4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate
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Overview
Description
4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate is an organic compound with the molecular formula C10H10O4 It is known for its unique structure, which includes a cycloheptatriene ring substituted with methoxy and acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate typically involves the acetylation of 4-methoxy-7-oxocyclohepta-1,3,5-triene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-7-oxocyclohepta-1,3,5-triene: The parent compound without the acetoxy group.
7-Oxocyclohepta-1,3,5-trien-1-yl 4-methylbenzenesulfonate: A similar compound with a different substituent.
Uniqueness
4-Methoxy-7-oxocyclohepta-1,3,5-trien-1-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and acetoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
115876-95-4 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(4-methoxy-7-oxocyclohepta-1,3,5-trien-1-yl) acetate |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-10-6-4-8(13-2)3-5-9(10)12/h3-6H,1-2H3 |
InChI Key |
NDHISNMUYAMLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=CC1=O)OC |
Origin of Product |
United States |
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